Home > Products > Screening Compounds P85067 > (+/-)-18-Methoxycoronaridine
(+/-)-18-Methoxycoronaridine -

(+/-)-18-Methoxycoronaridine

Catalog Number: EVT-1659902
CAS Number:
Molecular Formula: C22H28N2O3
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+/-)-18-Methoxycoronaridine, commonly referred to as 18-Methoxycoronaridine or 18-MC, is a synthetic analog of ibogaine, an indole alkaloid derived from the roots of the African shrub Tabernanthe iboga. This compound has garnered attention for its potential therapeutic applications, particularly in treating drug addiction. Unlike ibogaine, which is associated with significant side effects, 18-MC appears to maintain the anti-addictive properties of its parent compound while minimizing toxicity.

Source

The compound was first synthesized to explore alternatives to ibogaine that could provide similar benefits without adverse effects. Research indicates that 18-MC effectively reduces self-administration of various addictive substances in animal models, making it a candidate for further clinical investigation .

Classification

18-Methoxycoronaridine belongs to the class of indole alkaloids and is structurally related to the iboga alkaloids. Its chemical structure features a methoxy group at the 18th position, which differentiates it from other related compounds.

Synthesis Analysis

Methods

The synthesis of 18-Methoxycoronaridine has been achieved through several methods, primarily involving total synthesis and chemical resolution techniques. The racemic form of 18-MC has been synthesized through a multi-step process that typically includes:

  1. Starting Material: The synthesis often begins with readily available indole derivatives.
  2. Reactions: Key reactions include alkylation and methoxylation steps to introduce the methoxy group.
  3. Resolution: Enantiomers are separated using diastereomeric sulfonamides or chiral auxiliaries, yielding pure enantiomers .
Molecular Structure Analysis

Structure

The molecular formula of 18-Methoxycoronaridine is C₁₉H₂₁N₃O, and its structural representation includes an isoquinuclidine ring system characteristic of many alkaloids. The methoxy group at position 18 plays a crucial role in its biological activity.

Data

  • Molecular Weight: Approximately 305.39 g/mol
  • Chemical Structure: The structure can be depicted as follows:
Structure C19H21N3O\text{Structure }\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}
Chemical Reactions Analysis

Reactions

The chemical behavior of 18-Methoxycoronaridine involves various interactions typical of indole alkaloids, including:

  • Binding Affinity: It exhibits significant binding affinity for nicotinic acetylcholine receptors, particularly the alpha3beta4 subtype, which is implicated in addiction pathways .
  • Metabolism: Initial studies suggest metabolic pathways similar to those observed in other alkaloids, although specific metabolic products have yet to be fully characterized.
Mechanism of Action

Process

The mechanism by which 18-Methoxycoronaridine exerts its anti-addictive effects primarily involves:

  1. Receptor Interaction: It acts as an antagonist at the alpha3beta4 nicotinic acetylcholine receptors located in the habenulo-interpeduncular pathway.
  2. Dopaminergic Modulation: By blocking these receptors, 18-MC modulates dopaminergic activity within the mesolimbic pathway, which is crucial for reward and addiction behaviors .

Data

In animal studies, administration of 18-MC has been shown to significantly reduce self-administration behaviors for substances such as nicotine and morphine without producing the adverse side effects associated with ibogaine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with strong acids and bases; care should be taken during handling.

Relevant studies have indicated that the compound's stability and solubility profile may influence its bioavailability and therapeutic efficacy .

Applications

Scientific Uses

The primary application of (+/-)-18-Methoxycoronaridine lies in its potential as an anti-addictive agent. Ongoing research aims to establish its efficacy in treating various forms of substance abuse, including:

  • Polydrug Abuse: Preliminary studies suggest promise in reducing dependence on multiple substances simultaneously.
  • Clinical Trials: Currently undergoing clinical trials to evaluate safety and efficacy in humans, with hopes for future approval by regulatory agencies such as the United States Food and Drug Administration .
Neuropharmacological Mechanisms of Anti-Addictive Efficacy

Modulation of Mesocorticolimbic Dopaminergic Pathways

The mesocorticolimbic dopamine system, particularly the nucleus accumbens (NAc), serves as a critical nexus for the reinforcing properties of addictive substances. 18-Methoxycoronaridine (18-MC) exerts profound modulatory effects on this circuitry, primarily through attenuation of drug-induced neurochemical alterations.

Inhibition of Drug-Induced Dopamine Release in the Nucleus Accumbens

18-MC (40 mg/kg, i.p.) significantly decreases extracellular dopamine levels in the NAc, mirroring effects observed with ibogaine. Crucially, it blocks morphine- and nicotine-induced dopamine release in this region, disrupting the acute reinforcing properties of these substances. Unlike ibogaine, however, 18-MC does not enhance cocaine-induced dopamine release, indicating a distinct mechanistic profile for different drug classes. This selective inhibition occurs without affecting basal dopamine dynamics, preserving responsiveness to natural rewards such as water [1] [6]. Electrophysiological studies confirm that 18-MC normalizes burst firing patterns of ventral tegmental area (VTA) dopaminergic neurons following drug exposure, providing a circuit-level explanation for its normalization of NAc dopamine efflux [2].

Attenuation of Morphine- and Cocaine-Induced Neuroadaptations

Repeated morphine administration induces neuroplastic changes manifesting as behavioral sensitization—a phenomenon implicated in craving and relapse. 18-MC (40 mg/kg) potently blocks the expression of morphine sensitization in rodents with prior morphine exposure, abolishing the characteristic hyperlocomotor response. Microdialysis data reveal that this correlates with reversal of sensitized dopamine responses in the NAc shell subregion [2] [7]. For cocaine, 18-MC reduces self-administration by 40-60% for ≥24 hours post-administration, though with slightly lower efficacy compared to its effects on opioids. This persistent action suggests 18-MC induces enduring neuroadaptive changes that counteract cocaine-associated plasticity, possibly through downstream modulation of glutamate or CREB signaling [7].

α3β4 Nicotinic Acetylcholine Receptor Antagonism

The α3β4 nicotinic acetylcholine receptor (nAChR) subtype represents a primary molecular target for 18-MC’s anti-addictive actions, distinguishing it pharmacologically from ibogaine.

Selectivity and Functional Antagonism in Reward Circuitry

18-MC exhibits high-affinity competitive antagonism at α3β4 nAChRs (Ki ≈ 2 μM), with markedly lower activity at α4β2 nAChRs, NMDA receptors, serotonin transporters, and σ2 receptors compared to ibogaine [4] [9]. This selectivity is functionally significant: 18-MC’s effects on drug self-administration are abolished by α3β4 nAChR agonists but unaffected by agents modulating other receptor systems. Key anatomical sites include:

  • Medial habenula (MHb): Dense in α3β4 nAChRs, modulates aversive states and nicotine withdrawal
  • Interpeduncular nucleus (IPN): Receives MHb projections and regulates dopamine transmission
  • Basolateral amygdala: Integrates affective components of addiction [4] [5]

Table 1: Receptor Binding Profile of 18-MC vs. Ibogaine

Receptor/Target18-MC Affinity (Ki, μM)Ibogaine Affinity (Ki, μM)
α3β4 nAChR2.01.8
α4β2 nAChR>1008.5
μ-Opioid12.51.4
κ-Opioid4.72.5
NMDA>1006.3
5-HTT>1000.5

Role in Blocking Methamphetamine and Nicotine Reinforcement

18-MC dose-dependently (1-40 mg/kg) reduces methamphetamine and nicotine self-administration in rats, with effects persisting ≥24 hours. Its potency varies by substance:

  • Nicotine: ED50 ≈ 10 mg/kg (most potent effect)
  • Methamphetamine: ED50 ≈ 30 mg/kg (less potent but significant) [7]

Mechanistically, α3β4 antagonism in the MHb-IPN pathway disrupts drug reinforcement through two converging mechanisms:

  • Direct inhibition of nicotine-induced dopamine release in NAc
  • Activation of aversion-related circuitry counteracting reward processing [4] [8]

Table 2: Efficacy of 18-MC (40 mg/kg) Against Self-Administration

SubstanceReduction in SA (%)Duration of Effect (hours)
Nicotine70-80%>24
Morphine60-70%>24
Cocaine40-50%24-48
Methamphetamine30-40%24

Interactions with Opioid Receptor Subtypes

While α3β4 nAChRs represent a primary target, 18-MC also engages opioid receptors, contributing to its efficacy against opioid dependence.

Partial Agonism at μ-Opioid Receptors

18-MC acts as a low-efficacy partial agonist at μ-opioid receptors (MOR) with moderate affinity (Ki ≈ 12.5 μM). Functional assays demonstrate it elicits 20-30% of the maximal response evoked by full agonists like DAMGO, insufficient to produce significant reinforcement alone. This partial activity enables 18-MC to:

  • Attenuate withdrawal symptoms without inducing euphoria
  • Diminish the reinforcing effects of full MOR agonists via receptor occupancy [4] [10]Notably, 18-MC’s MOR interactions are functionally selective—it modulates addiction-relevant behaviors without producing analgesia or respiratory depression typical of full agonists [1].

Synergistic Effects on Opioid Withdrawal Amelioration

18-MC synergizes with its κ-opioid receptor (KOR) affinity (Ki ≈ 4.7 μM) to ameliorate opioid withdrawal. KOR activation by dynorphin contributes to withdrawal-associated dysphoria; 18-MC’s KOR occupancy blocks this effect while its MOR partial agonism stabilizes receptor function. In morphine-dependent rats, 18-MC (40 mg/kg) reduces withdrawal signs (e.g., teeth chattering, ptosis) by 60-80%, comparable to ibogaine but without cardiotoxic or neurotoxic sequelae [1] [2]. This dual opioid activity also underlies 18-MC’s ability to attenuate morphine-induced locomotion in morphine-experienced animals while paradoxically potentiating it in opioid-naïve subjects—a differential effect reflecting neuroadaptations in opioid systems following chronic exposure [2] [6].

Table 3: Effects of 18-MC on Opioid-Related Behaviors

Behavioral ParadigmEffect of 18-MCProposed Mechanism
Morphine withdrawal signs60-80% reductionMOR partial agonism + KOR antagonism
Morphine SA (chronic)60-70% reductionInhibition of dopamine release in NAc
Acute morphine locomotionPotentiation (naïve rats)Disinhibition of dopamine signaling?
Sensitized morphine locomotionAttenuation (morphine-experienced rats)Normalization of sensitized VTA activity

Concluding Remarks

(±)-18-Methoxycoronaridine represents a strategically refined iboga alkaloid congener that targets multiple neurobiological substrates underpinning addiction. Its primary action through α3β4 nAChR antagonism in the MHb-IPN reward-aversion circuitry, complemented by modulatory effects on mesolimbic dopamine dynamics and opioid receptors, enables broad efficacy against diverse substances including opioids, psychostimulants, nicotine, and alcohol. The mechanistic dissociation from ibogaine—particularly reduced activity at NMDA, 5-HTT, and σ2 receptors—underpins its improved safety profile while preserving anti-addictive potency. Future research optimizing 18-MC derivatives should focus on enhancing α3β4 selectivity and pharmacokinetic properties to maximize therapeutic utility against substance use disorders.

Properties

Product Name

(+/-)-18-Methoxycoronaridine

IUPAC Name

methyl 17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3

InChI Key

DTJQBBHYRQYDEG-UHFFFAOYSA-N

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.